molecular formula C18H20O5 B4910081 4-[2-(2-ethoxyphenoxy)ethoxy]-3-methoxybenzaldehyde CAS No. 6436-11-9

4-[2-(2-ethoxyphenoxy)ethoxy]-3-methoxybenzaldehyde

Cat. No.: B4910081
CAS No.: 6436-11-9
M. Wt: 316.3 g/mol
InChI Key: RYEWIDJFNMZINW-UHFFFAOYSA-N
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Description

4-[2-(2-ethoxyphenoxy)ethoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C19H22O5 It is known for its complex structure, which includes multiple ether linkages and a methoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-ethoxyphenoxy)ethoxy]-3-methoxybenzaldehyde typically involves multiple steps. One common method starts with the preparation of 2-(2-ethoxyphenoxy)ethyl bromide. This intermediate is synthesized by reacting catechol with 1,2-dibromoethane in the presence of a phase-transfer catalyst and a mild dilute aqueous alkali . The resulting 2-(2-ethoxyphenoxy)ethyl bromide is then reacted with 3-methoxybenzaldehyde under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. Techniques such as recrystallization and underpressure distillation are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-ethoxyphenoxy)ethoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: 4-[2-(2-ethoxyphenoxy)ethoxy]-3-methoxybenzoic acid.

    Reduction: 4-[2-(2-ethoxyphenoxy)ethoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

4-[2-(2-ethoxyphenoxy)ethoxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(2-ethoxyphenoxy)ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The ether linkages may also facilitate interactions with lipid membranes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde
  • 4-Ethoxy-2-hydroxybenzaldehyde
  • 3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde

Uniqueness

4-[2-(2-ethoxyphenoxy)ethoxy]-3-methoxybenzaldehyde is unique due to its specific arrangement of ether linkages and the presence of both ethoxy and methoxy groups. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-[2-(2-ethoxyphenoxy)ethoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-3-21-15-6-4-5-7-16(15)22-10-11-23-17-9-8-14(13-19)12-18(17)20-2/h4-9,12-13H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEWIDJFNMZINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367710
Record name 4-[2-(2-ethoxyphenoxy)ethoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6436-11-9
Record name 4-[2-(2-ethoxyphenoxy)ethoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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